Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the breakdown of glutamine, an amino acid that plays a critical role in cancer cell metabolism. BPTES has been shown to selectively inhibit glutaminase in cancer cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques
Novel 2-amino-1,3-thiazole-5-carboxylates, including derivatives of Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate, have been synthesized utilizing ultrasonic and thermally mediated nucleophilic displacement of bromide by primary, secondary, and aryl amines, offering high yields and introducing a method to modify the thiazole core for further applications (Baker & Williams, 2003).
Structural Analysis
The crystal structure and hydrogen bonding patterns of ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate and related compounds have been determined, providing insights into their potential for forming supramolecular structures through hydrogen bonding, which is crucial for understanding their reactivity and interactions in biological systems or material science applications (Lynch & Mcclenaghan, 2004).
Potential Applications
Antimicrobial Activities
Some derivatives of Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate have been synthesized and tested for their antimicrobial activities, indicating the potential of thiazole compounds in developing new antimicrobial agents (Sonar et al., 2020). The structure-activity relationship analysis of these derivatives could inform the design of more potent compounds.
Corrosion Inhibition
The corrosion inhibition efficiency of related thiazole compounds on metal surfaces suggests potential applications in protecting materials against corrosion, which is significant for industrial applications (Raviprabha & Bhat, 2019). Understanding the mechanism of action can lead to the development of more efficient corrosion inhibitors based on thiazole derivatives.
Materials Science
The ability to form diverse supramolecular structures through hydrogen bonding and other interactions makes ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate and its derivatives interesting candidates for materials science research, aiming to create novel materials with specific properties (Costa et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, which share a common structure with the compound , have been associated with a wide range of biological activities .
Mode of Action
For instance, thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon-carbon bonds, is known for its mild and functional group tolerant reaction conditions, suggesting that compounds synthesized through this method may have favorable adme properties .
Result of Action
It has been suggested that 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share a similar structure with the compound , may have antimicrobial and anticancer activities .
Action Environment
It’s worth noting that the success of the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is due in part to its environmentally benign nature .
properties
IUPAC Name |
ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S.ClH/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7;/h3-6H,2H2,1H3,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMBLWCJIZGRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1864015-13-3 |
Source
|
Record name | ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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